4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)butanamide
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Overview
Description
4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)butanamide is a complex organic compound that features a unique combination of triazolo, pyridazin, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)butanamide typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, amines, and coupling reagents under controlled conditions such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl derivatives: These compounds share the triazolo[4,3-b]pyridazin core but differ in their side chains.
Indole derivatives: Compounds with similar indole moieties but different substituents on the indole ring.
Butanamide derivatives: Compounds with the butanamide side chain but different core structures.
Uniqueness
4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)butanamide is unique due to its combination of triazolo, pyridazin, and indole moieties, which confer specific chemical and biological properties. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various scientific applications .
Properties
Molecular Formula |
C18H17ClN6O |
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Molecular Weight |
368.8 g/mol |
IUPAC Name |
4-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methylindol-4-yl)butanamide |
InChI |
InChI=1S/C18H17ClN6O/c1-24-11-10-12-13(4-2-5-14(12)24)20-18(26)7-3-6-16-21-22-17-9-8-15(19)23-25(16)17/h2,4-5,8-11H,3,6-7H2,1H3,(H,20,26) |
InChI Key |
MRDVXRUTWDNOLW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)CCCC3=NN=C4N3N=C(C=C4)Cl |
Origin of Product |
United States |
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